(5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an azepane moiety, and an ethylbenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Azepane Moiety: The azepane group is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a halogenated intermediate.
Addition of the Ethylbenzylidene Group: The final step involves the condensation of the intermediate with 4-ethylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The azepane and ethylbenzylidene groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research focuses on its pharmacological activities, including its potential as an anti-inflammatory, antiviral, and antifungal agent. Studies aim to elucidate its efficacy and safety profiles for potential clinical use.
Industry
Industrially, the compound is explored for its applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s thiazolidinone ring is crucial for its binding affinity and specificity, while the azepane and ethylbenzylidene groups contribute to its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-[4-(piperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-[4-(morpholin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the azepane ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-3-[4-(azepan-1-yl)-4-oxobutyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S2/c1-2-17-9-11-18(12-10-17)16-19-21(26)24(22(27)28-19)15-7-8-20(25)23-13-5-3-4-6-14-23/h9-12,16H,2-8,13-15H2,1H3/b19-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJPTLOZOOUQX-MNDPQUGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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